molecular formula C14H17N7S B7049742 4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine

4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine

Cat. No.: B7049742
M. Wt: 315.40 g/mol
InChI Key: WCYINNLKWSKVDG-UHFFFAOYSA-N
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Description

4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine is a complex organic compound that features a unique combination of triazole, piperazine, and thienopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can result in various substituted thienopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid)
  • 4-(4-(1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Unlike other similar compounds, it features a thienopyrimidine core, which may confer distinct pharmacological properties and enhance its interactions with biological targets .

Properties

IUPAC Name

4-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7S/c1-8-22-13-12(1)16-10-17-14(13)20-5-2-19(3-6-20)4-7-21-11-15-9-18-21/h1,8-11H,2-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYINNLKWSKVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=NC=N2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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